molecular formula C9H8N2O2 B2969527 Benzyl diazoacetate CAS No. 52267-51-3

Benzyl diazoacetate

Cat. No. B2969527
CAS RN: 52267-51-3
M. Wt: 176.175
InChI Key: JBBKWIFIXPBQGZ-UHFFFAOYSA-N
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Description

Benzyl diazoacetate is a chemical compound with the empirical formula C9H8N2O2 . It is often used in a solution form, for instance, a 10% solution in toluene .


Synthesis Analysis

This compound can be synthesized from α-Bromoacetates and N, N '-Ditosylhydrazine . The synthesis involves a series of reactions including the addition of bromoacetyl bromide to a suspension of sodium hydrogen carbonate and benzyl alcohol in acetonitrile . The reaction is monitored by TLC analysis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H8N2O2 . The molecular weight of the compound is 176.17 .


Chemical Reactions Analysis

This compound has been used in multicomponent reactions of diazo compounds . It has also been used in the polymerization of diazoacetates initiated by the amidinate/Pd system . The polymerization of n-hexyl diazoacetate (nHDA) and this compound (BDA) by the amidinate/Pd system yields high M n polymers .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 0.894 g/mL at 25 °C . The refractive index n20/D is 1.504 .

Scientific Research Applications

Benzyl diazoacetate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, such as benzodiazepines, barbiturates, and other drugs. It is also used in the synthesis of other organic compounds, such as dyes, pigments, and fragrances. In addition, it is used in laboratory experiments, such as in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of benzyl diazoacetate is not fully understood. It is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. This reaction can lead to the formation of new bonds and the rearrangement of existing bonds.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is believed to have an inhibitory effect on enzymes involved in metabolic processes, such as the breakdown of carbohydrates and the synthesis of fatty acids. It is also believed to have an inhibitory effect on the synthesis of proteins. In addition, it is believed to have an inhibitory effect on the release of hormones, such as adrenaline and cortisol.

Advantages and Limitations for Lab Experiments

Benzyl diazoacetate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively inexpensive reagent, making it a cost-effective choice for lab experiments. Another advantage is that it is a relatively stable compound, making it a safe choice for lab experiments. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is a relatively toxic compound, and proper safety precautions should be taken when handling it.

Future Directions

There are a number of potential future directions for the use of benzyl diazoacetate. One potential direction is the use of the compound in the development of new pharmaceuticals and other organic compounds. Another potential direction is the use of the compound in the synthesis of peptides and proteins. In addition, the compound could be used in the development of new biochemical and physiological effects, such as the inhibition of enzymes involved in metabolic processes. Finally, the compound could be used in the development of new safety protocols for handling the compound in lab experiments.

Synthesis Methods

Benzyl diazoacetate can be synthesized from benzyl alcohol and sodium diazoacetate. In the reaction, benzyl alcohol is treated with sodium diazoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces this compound as the main product and sodium benzoate as a by-product. The reaction can be carried out in either aqueous or organic solvents.

Safety and Hazards

Benzyl diazoacetate is classified as a flammable liquid (Category 2), and it may cause skin irritation (Category 2), serious eye irritation (Category 2), and drowsiness or dizziness (Category 3) . It is suspected of damaging the unborn child (Category 2), and may cause damage to organs (Central nervous system) through prolonged or repeated exposure (Category 2) . It is also harmful to aquatic life with long-lasting effects (Category 3) .

properties

IUPAC Name

benzyl 2-diazoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-11-6-9(12)13-7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBKWIFIXPBQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52267-51-3
Record name 52267-51-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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